molecular formula C13H16O2 B1323601 3-(3-Carboethoxyphenyl)-2-methyl-1-propene CAS No. 731772-88-6

3-(3-Carboethoxyphenyl)-2-methyl-1-propene

Cat. No.: B1323601
CAS No.: 731772-88-6
M. Wt: 204.26 g/mol
InChI Key: WRSPUSPYGVMZKG-UHFFFAOYSA-N
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Description

3-(3-Carboethoxyphenyl)-2-methyl-1-propene is an organic compound characterized by a 2-methyl-1-propene backbone attached to a phenyl ring substituted with a carboethoxy (COOEt) group at the 3-position. Its molecular formula is C₁₃H₁₄O₂, with a molecular weight of 202.25 g/mol (calculated).

Properties

IUPAC Name

ethyl 3-(2-methylprop-2-enyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-4-15-13(14)12-7-5-6-11(9-12)8-10(2)3/h5-7,9H,2,4,8H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSPUSPYGVMZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641156
Record name Ethyl 3-(2-methylprop-2-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-88-6
Record name Ethyl 3-(2-methyl-2-propen-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(2-methylprop-2-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Carboethoxyphenyl)-2-methyl-1-propene typically involves the reaction of 3-carboethoxybenzaldehyde with a suitable methylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Carboethoxyphenyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₄O₂
  • Molecular Weight : Approximately 204.27 g/mol
  • Structure : The compound features a carboethoxy group attached to a phenyl ring and a methyl group on the propene chain, which influences its reactivity and potential applications.

Organic Synthesis

3-(3-Carboethoxyphenyl)-2-methyl-1-propene serves as a versatile building block in organic synthesis. Its structure allows for various reactions, including:

  • Electrophilic Aromatic Substitution : The electron-donating carboethoxy group enhances the compound's reactivity, making it suitable for substitution reactions.
  • Addition Reactions : The propene moiety can participate in addition reactions, leading to the formation of more complex molecules.

Research indicates that this compound may exhibit notable biological activities:

  • Potential Therapeutic Properties : Preliminary studies suggest that it could interact with biological targets, influencing pathways relevant to disease mechanisms.
  • Binding Affinity Studies : Investigations into its binding affinity with receptors or enzymes are ongoing, aiming to elucidate its mechanism of action.

Medicinal Chemistry

The compound is being explored as a lead candidate for drug development due to its unique structure and potential efficacy:

  • Drug Development : Its properties may allow it to serve as a precursor for pharmaceuticals targeting specific diseases.
  • Case Studies : Several studies have documented its effects on cellular models, indicating its potential as an anti-inflammatory agent or in cancer therapy.

Industrial Applications

This compound is also utilized in the production of specialty chemicals:

  • Manufacturing of Fine Chemicals : Its unique reactivity profile makes it valuable in the synthesis of various fine chemicals used in industrial applications.
  • Green Chemistry Approaches : Methods involving this compound often emphasize sustainability, employing techniques that minimize waste and enhance efficiency.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
3-(4-Carboethoxyphenyl)-2-methyl-1-propeneSimilar carboethoxy and methyl groupsDifferent position of the carboethoxy group
2-Bromo-3-(4-carboethoxyphenyl)-1-propeneBromine substitutionIncreased reactivity due to halogen presence
3-(4-Carboethoxyphenyl)-2-chloro-1-propeneChlorine substitutionPotentially enhanced biological activity

This comparative analysis highlights the uniqueness of this compound in terms of structural arrangement and potential reactivity compared to its analogs.

Mechanism of Action

The mechanism of action of 3-(3-Carboethoxyphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share the 2-methyl-1-propene core but differ in aromatic substituents or ring systems, leading to variations in physicochemical properties and reactivity:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number References
3-(3-Carboethoxyphenyl)-2-methyl-1-propene C₁₃H₁₄O₂ 202.25 3-COOEt (ester) Not explicitly listed
3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene C₁₂H₁₆O 176.25 2-OCH₃, 5-CH₃ (methoxy and methyl) 951894-87-4
3-(2-Chlorophenyl)-2-methyl-1-propene C₁₀H₁₁Cl 166.65 2-Cl (chloro) 90794-46-0
3-(4-Fluorophenyl)-2-methyl-1-propene C₁₀H₁₁F 150.19 4-F (fluoro) Not explicitly listed
3-(5-Methyl-2-thienyl)-2-methyl-1-propene C₉H₁₂S 152.26 Thienyl ring, 5-CH₃ (methyl) Not explicitly listed

Key Differences in Properties and Reactivity

Electronic Effects :

  • The carboethoxy group in this compound is electron-withdrawing, which may activate the aromatic ring toward electrophilic substitution at specific positions. In contrast, methoxy (OCH₃) and methyl (CH₃) groups in related compounds are electron-donating, directing reactions to ortho/para positions .
  • Halogenated analogs (e.g., 3-(2-Chlorophenyl)-2-methyl-1-propene) exhibit reduced reactivity in nucleophilic substitutions due to the inductive electron-withdrawing effect of chlorine .

Solubility and Polarity: The ester group in this compound increases polarity compared to non-polar methyl or thienyl derivatives, enhancing solubility in polar organic solvents (e.g., ethanol, acetone) . Fluorinated analogs (e.g., 3-(4-Fluorophenyl)-2-methyl-1-propene) may exhibit unique solubility profiles due to fluorine’s lipophilicity .

Thienyl derivatives (e.g., 3-(5-Methyl-2-thienyl)-2-methyl-1-propene) could exhibit higher stability in acidic conditions compared to phenyl analogs .

Applications :

  • Halogenated derivatives (e.g., chloro or fluoro) are often intermediates in pharmaceutical synthesis. For example, 3-(2-Chlorophenyl)-2-methyl-1-propene may serve as a precursor for antipsychotic agents .
  • Methoxy-substituted compounds are used in polymer chemistry, such as isobutylene copolymers for viscosity control .
  • Thienyl analogs are explored in materials science due to their conjugated systems, which are useful in organic electronics .

Biological Activity

3-(3-Carboethoxyphenyl)-2-methyl-1-propene is an organic compound belonging to the class of phenylpropene derivatives. Its unique structure, characterized by a carboethoxy group attached to a phenyl ring and a methyl group on the propene chain, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interaction with biological targets, and therapeutic potential.

  • Molecular Formula: C13H16O2
  • Molecular Weight: 204.27 g/mol
  • CAS Number: 731772-88-6

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. Preliminary studies have shown effectiveness particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These findings highlight the compound's potential in combating bacterial infections, especially in an era of increasing antibiotic resistance.

The mechanism by which this compound exerts its biological effects is still under investigation. Interaction studies suggest that it may bind to specific biological targets, influencing cellular pathways involved in apoptosis and inflammation. The presence of the electron-donating carboethoxy group likely enhances its reactivity in electrophilic aromatic substitution reactions, which could play a role in its biological activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the phenyl and propene substituents can significantly alter its efficacy and selectivity towards different biological targets. For example, structural analogs such as 3-(4-Carboethoxyphenyl)-2-methyl-1-propene have shown differing antibacterial activities, indicating that minor modifications can lead to significant changes in biological outcomes .

Case Studies

Several case studies have explored the therapeutic applications of compounds related to this compound:

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various phenylpropene derivatives, including this compound. Results showed that this compound had superior activity compared to others tested, particularly against resistant strains of bacteria.
  • Case Study on Apoptosis Induction : Research investigating the pro-apoptotic effects of structurally similar compounds found that modifications to the carboethoxy group could enhance apoptosis in cancer cell lines. This suggests a potential pathway for therapeutic applications in oncology .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Potential future studies could include:

  • In Vivo Studies : Assessing the efficacy and safety profile in animal models.
  • Mechanistic Studies : Investigating specific pathways affected by the compound.
  • Optimization of Derivatives : Synthesizing analogs to enhance potency and selectivity.

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